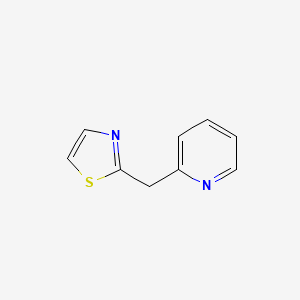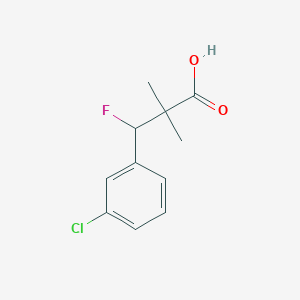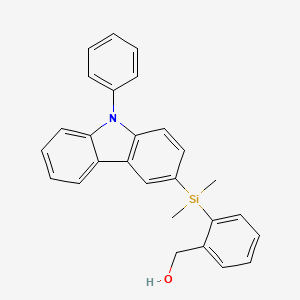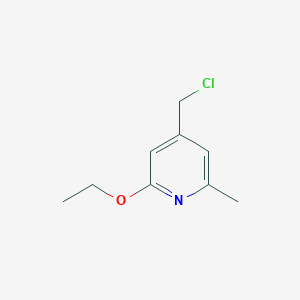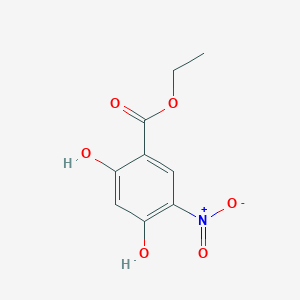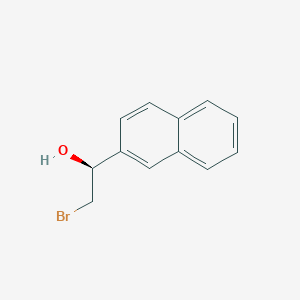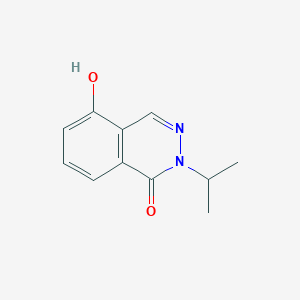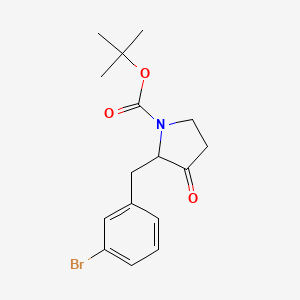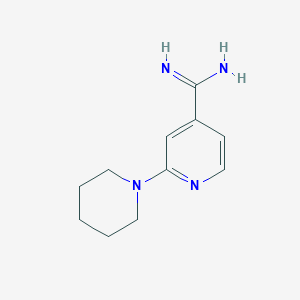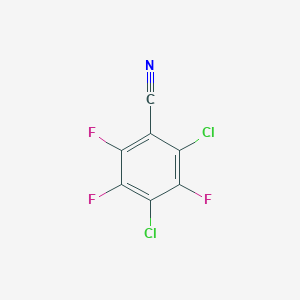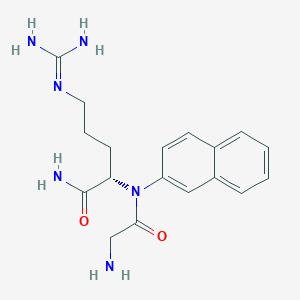
(S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a naphthalene ring, and a guanidine group. Its intricate molecular arrangement makes it a subject of interest in chemical and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Naphthalene Derivative:
Acylation Reaction: The naphthalene derivative undergoes acylation to form the acetamido group.
Coupling with Guanidine: The final step involves coupling the acetamido-naphthalene derivative with a guanidine-containing compound under specific conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
(S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino and guanidine groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
(S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions and enzyme inhibition.
Industry: Used in the development of novel materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of (S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific context.
相似化合物的比较
Similar Compounds
(S)-2-(2-Amino-N-(phenyl)acetamido)-5-guanidinopentanamide: Similar structure but with a phenyl group instead of a naphthalene ring.
(S)-2-(2-Amino-N-(benzyl)acetamido)-5-guanidinopentanamide: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
The presence of the naphthalene ring in (S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide imparts unique properties, such as enhanced aromaticity and potential for π-π interactions. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different aromatic groups.
属性
分子式 |
C18H24N6O2 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
(2S)-2-[(2-aminoacetyl)-naphthalen-2-ylamino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C18H24N6O2/c19-11-16(25)24(15(17(20)26)6-3-9-23-18(21)22)14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15H,3,6,9,11,19H2,(H2,20,26)(H4,21,22,23)/t15-/m0/s1 |
InChI 键 |
DGBYQOWTTSXISP-HNNXBMFYSA-N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)CN |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)N(C(CCCN=C(N)N)C(=O)N)C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)
